2-(4-Methylpentyl)piperidine
Description
Significance of Piperidine (B6355638) Derivatives in Academic Chemistry
The piperidine moiety is a cornerstone in medicinal chemistry and natural product synthesis. nih.gov Its saturated, puckered structure provides a three-dimensional framework that can effectively mimic the spatial arrangement of functional groups in biological targets, a feature often lacking in flat, aromatic systems. This structural characteristic can lead to enhanced binding affinity and selectivity for proteins and enzymes.
Piperidine derivatives are integral to numerous classes of pharmaceuticals, exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, analgesic, antipsychotic, and antimicrobial properties. ufmg.br Prominent examples of drugs containing the piperidine scaffold include the acetylcholinesterase inhibitor Donepezil, used in the management of Alzheimer's disease, and the antipsychotic agent Pipamperone. ufmg.br The ubiquity of this heterocyclic system in both natural alkaloids and synthetic drugs underscores the ongoing importance of developing new synthetic methodologies and studying the structure-activity relationships of novel piperidine derivatives. researchgate.netuow.edu.au
Scope and Context of Research on 2-(4-Methylpentyl)piperidine within Substituted Piperidine Chemistry
Research on substituted piperidines is a dynamic area of chemical science. The specific placement and nature of substituents on the piperidine ring can dramatically influence the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profile. nih.gov The compound this compound, with its alkyl substituent at the 2-position, is a member of the 2-alkyl-substituted piperidine class.
The synthesis of such compounds can be approached through various established methods. General strategies for the preparation of 2-substituted piperidines include the catalytic hydrogenation of corresponding substituted pyridines, a method that often requires careful control of reaction conditions to achieve the desired stereochemistry. dtic.mil Other approaches involve the alkylative ring-opening of bicyclic aziridinium (B1262131) ions with organocopper reagents, which allows for the regioselective introduction of alkyl groups. researchgate.net Furthermore, the modification of pre-existing piperidine rings through functional group interconversion is a common strategy. researchgate.net
While specific research detailing the biological activity or applications of this compound is not widely published, its structural motifs suggest potential areas of investigation. The 4-methylpentyl group imparts a significant degree of lipophilicity to the molecule. The study of how such alkyl substitutions on the piperidine ring influence properties like receptor binding or membrane permeability is a common theme in medicinal chemistry research. nih.gov Patents citing the CAS numbers for this compound, while not providing explicit details of its use, hint at its potential role as an intermediate or a component in the synthesis of more complex molecules. cas.orgnih.gov
The following data tables provide key chemical information for this compound and its hydrochloride salt.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 84625-16-1 |
| Molecular Formula | C11H23N |
| Molecular Weight | 169.31 g/mol |
| SMILES Code | CC(C)CCCC1NCCCC1 |
| Property | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 1820707-27-4 |
| Molecular Formula | C11H24ClN |
| Molecular Weight | 205.77 g/mol |
| SMILES Code | CC(C)CCCC1NCCCC1.[H]Cl |
Structure
3D Structure
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-(4-methylpentyl)piperidine |
InChI |
InChI=1S/C11H23N/c1-10(2)6-5-8-11-7-3-4-9-12-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
OVXGRFZPXYVMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1CCCCN1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2 4 Methylpentyl Piperidine and Piperidine Derivatives
Conformational Analysis of the Piperidine (B6355638) Ring System
The piperidine ring, a core structure in numerous natural alkaloids and synthetic compounds, exhibits a complex conformational landscape primarily dominated by the chair conformation, which is analogous to cyclohexane. wikipedia.org However, the presence of a heteroatom (nitrogen) and its substituents introduces unique conformational preferences and energetic considerations that have been the subject of extensive theoretical and experimental investigation.
Like cyclohexane, piperidine preferentially adopts a chair conformation to minimize angular and torsional strain. wikipedia.org Unlike cyclohexane, however, the two chair conformations of piperidine are not identical due to the nitrogen atom and its lone pair or substituent. This leads to two distinct chair conformers: one where the N-H bond (or N-substituent) is in an axial position and another where it is in an equatorial position. wikipedia.org
The equatorial conformation of piperidine is generally found to be more stable than the axial conformation. wikipedia.org In the gas phase, the energy difference is estimated to be around 0.72 kcal/mol in favor of the equatorial form. wikipedia.org This preference can, however, be influenced by the solvent, with polar solvents potentially stabilizing the axial conformer to a greater extent. wikipedia.org
| Property | Value (kcal/mol) | Reference |
| Equatorial vs. Axial N-H Stability (Gas Phase) | 0.72 | wikipedia.org |
| Equatorial vs. Axial N-H Stability (Nonpolar Solvents) | 0.2 - 0.6 | wikipedia.org |
| Nitrogen Inversion Barrier | 6.1 | wikipedia.org |
| Ring Inversion Barrier | 10.4 | wikipedia.org |
| N-Methylpiperidine Equatorial Preference | 3.16 | wikipedia.org |
The introduction of alkyl substituents on the carbon atoms of the piperidine ring significantly influences its conformational equilibrium. Generally, large alkyl groups prefer to occupy the equatorial position to avoid steric interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions).
For instance, in N-methylpiperidine, the equatorial conformation is favored by a substantial 3.16 kcal/mol, a much stronger preference than that observed in methylcyclohexane (B89554) (1.74 kcal/mol). wikipedia.org The presence of alkyl groups can also lead to distortions in the ring. The introduction of an alkyl group at the C-3 position can cause a flattening of the ring around the C(2)-C(3) bond. asianpubs.org The size of the substituent is a critical factor; as the size increases, the conformation can shift from a chair to a twisted chair or even a boat form. asianpubs.org
Computational studies on 2,2,6-trialkylpiperidine enamines have shown that steric strain can lead to a conformation where a C-6 alkyl substituent occupies an axial position. nih.gov This is attributed to A(1,3) strain, and it directs the stereoselectivity of alkylation reactions. nih.gov Furthermore, recent research has demonstrated that small spirocyclic rings adjacent to a substituent can alter the conventional equatorial preference, even driving a bulky t-butyl group into an axial position. chemrxiv.org
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for investigating the molecular properties of piperidine and its derivatives, providing insights that complement and often guide experimental studies. ekb.egekb.eg
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.netderpharmachemica.com It allows for the calculation of various properties, including optimized geometries, energies, and vibrational frequencies. researchgate.net DFT studies on piperidine derivatives have been employed to predict molecular structures, analyze frontier molecular orbitals (HOMO and LUMO), and understand their reactivity. researchgate.netnih.gov
For example, DFT calculations have been used to investigate the inhibitory potential of piperidine derivatives against various biological targets by analyzing their electronic structures and reactivity descriptors. nih.gov The B3LYP functional is a popular choice in DFT studies of piperidine compounds, often used with basis sets like 6-31G(d,p) or 6-311++G(d,p). derpharmachemica.comnih.gov These calculations can provide valuable information on the stability of different conformers and the energy barriers between them. nih.goviocspublisher.org For instance, DFT has been used to confirm that piperidine is more stable in the equatorial conformation. researchgate.net
| Application | Key Findings/Calculations | Reference |
| Corrosion Inhibition | Calculation of global reactivity parameters (EHOMO, ELUMO, energy gap) to predict inhibition efficiencies. | researchgate.net |
| Reaction Mechanisms | Study of hydrogen migration reactions in piperidine radicals. | acs.org |
| Spectroscopic Analysis | Comparison of experimental FT-IR and FT-Raman spectra with calculated spectral data. | derpharmachemica.com |
| Conformational Analysis | Prediction of the relative stabilities of different conformers (e.g., axial vs. equatorial). | osti.gov |
| Reactivity Analysis | Calculation of HOMO-LUMO energy gaps to assess kinetic stability and charge transfer capabilities. | nih.govnih.gov |
| Drug Design | Investigation of electronic and biological properties of piperidine-based compounds. | researchgate.net |
Molecular Mechanics (MM) and the associated force fields provide a computationally less expensive alternative to quantum chemical methods for studying large molecular systems. ufla.br These methods are particularly useful for exploring the conformational space of flexible molecules and for simulating their dynamic behavior.
MM calculations, often using force fields like AMBER, are employed to determine the most stable orientations of ligands within protein active sites. ufla.br Molecular dynamics (MD) simulations, which use force fields to calculate the motion of atoms over time, are instrumental in assessing the stability and dynamic behavior of ligand-protein complexes. nih.govarabjchem.org These simulations can reveal how a molecule like 2-(4-methylpentyl)piperidine might interact with a biological target, providing insights into its potential activity. ugr.esmdpi.com
For instance, MM and MD simulations have been used to study the interactions of piperidine derivatives with acetylcholinesterase, a key enzyme in neurodegenerative diseases. ufla.br These studies help in understanding the binding modes and affinities of potential inhibitors. The combination of docking, MM, and MD simulations provides a powerful hybrid approach for drug design and discovery involving piperidine-based scaffolds. nih.gov
Intermolecular Interactions and Supramolecular Assembly
Hydrogen bonding is a critical interaction for piperidine and its derivatives, significantly influencing their assembly into larger supramolecular structures. academicjournals.org The secondary amine group (N-H) in the piperidine ring acts as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons allows it to be an acceptor. researchgate.netacademicjournals.org In solid-state piperidine, the most significant intermolecular interaction is an N-H···N hydrogen bond, which links molecules into chains. researchgate.net The energy of this hydrogen bond has been calculated to be approximately 23 kJ/mol, accounting for a substantial portion of the lattice energy. researchgate.net
The presence of substituents on the piperidine ring can modulate these hydrogen bonding patterns. In piperidine hydrates, for instance, extensive hydrogen-bonding networks are formed between the piperidine's N-H group and water molecules. rsc.org Computational studies on substituted piperidine hydrates show that while the core water layer structures can be identical, the arrangement and energies of hydrogen bonds between the water layers and the amine are distinct. rsc.org In some derivatives, intramolecular hydrogen bonds can also occur, influencing the molecule's conformation. acs.orgnih.gov For example, studies on 2,6-bis(2,6-difluorophenyl)piperidine derivatives revealed three-center hydrogen bonds between the N-H hydrogen and two fluorine atoms. acs.org The formation of these supramolecular chains and networks is often stabilized by C-H···O or C-H···S contacts in appropriately functionalized derivatives. nih.gov
Table 1: Representative Hydrogen Bond Parameters in Piperidine-Based Crystal Structures
| Interacting Atoms | Bond Length (Å) | Interaction Energy (kJ/mol) | Compound Context |
| N-H···N | 2.141 | 23 | Solid Piperidine researchgate.net |
| N-H···F | 2.08 - 2.23 | - | 2,6-bis(2,6-difluorophenyl)piperidin-4-one acs.org |
| C-H···O | - | - | 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one nih.gov |
| C-H···S | - | - | 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione nih.gov |
Computational analyses, such as those performed using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods on inhibitor-protein complexes, consistently show that the van der Waals contribution to binding energy is greater than the electrostatic contribution for many piperidine derivatives. mdpi.com This indicates that nonpolar contacts are the primary driving force for binding in these systems. mdpi.com Electrostatic interactions arise from the charge distribution within the molecule. The nitrogen heteroatom and any polar functional groups create regions of positive and negative electrostatic potential, leading to attractive or repulsive forces that guide molecular assembly. researchgate.net In piperidine derivatives complexed with biological targets, hydrophobic residues often stabilize the ligands through van der Waals interactions, while electrostatic and ionic contacts can form with charged residues. rsc.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, revealing the relative contributions of different types of interactions to the crystal packing. bohrium.com
Table 2: Calculated Energy Contributions to Ligand-Protein Binding for Representative Piperidine Derivatives
| Compound Complex | ΔEvdW (kJ/mol) | ΔEelec (kJ/mol) | Key Finding |
| Aryl Formyl Piperidine Derivative 1 | - | - | Van der Waals interactions were the main contribution to protein-ligand binding. mdpi.com |
| Aryl Formyl Piperidine Derivative 2 | - | - | Van der Waals interactions were the main contribution to protein-ligand binding. mdpi.com |
| Aryl Formyl Piperidine Derivative 3 | - | - | Van der Waals interactions were the main contribution to protein-ligand binding. mdpi.com |
| Piperidine Ligand P1 | -19.64 kcal/mol (-82.17 kJ/mol) | - | Van der Waals and electrostatic energies contribute significantly to binding. nih.gov |
| Piperidine Ligand P2 | -26.25 kcal/mol (-109.83 kJ/mol) | - | Van der Waals and electrostatic energies contribute significantly to binding. nih.gov |
| Piperidine Ligand P3 | -28.34 kcal/mol (-118.57 kJ/mol) | - | Van der Waals and electrostatic energies contribute significantly to binding. nih.gov |
Note: Direct energy values for this compound are not available in the provided context; these values are for other studied piperidine derivatives to illustrate the principles.
Computational Prediction of Electronic Properties and Reactivity
Computational chemistry provides powerful tools for predicting the electronic structure and reactivity of molecules like this compound. Techniques based on Density Functional Theory (DFT) are widely used to investigate molecular properties that are difficult to measure experimentally. jocpr.comderpharmachemica.com These methods allow for the calculation of quantum chemical parameters that describe a molecule's potential behavior in chemical reactions. jocpr.com
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. iucr.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iucr.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. iucr.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and has higher chemical reactivity. iucr.org
For piperidine derivatives, the HOMO is often localized on the piperidine ring and the nitrogen atom, reflecting its electron-donating ability. iucr.org The location of the LUMO is highly dependent on the nature of the substituents attached to the ring. iucr.org In the case of this compound, the electron-donating alkyl group would be expected to raise the energy of the HOMO slightly compared to unsubstituted piperidine. Theoretical studies on various piperidine derivatives have calculated these FMO energies to correlate them with observed activities. nih.govjocpr.com
Table 3: Calculated Frontier Molecular Orbital Energies for Representative Piperidine Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | -4.804 | -1.694 | 3.110 | DFT/B3LYP/6-311G(d,p) iucr.org |
| 4-(2-Keto-1-benzimidazolinyl) piperidine | - | - | - | DFT/B3LYP/6-311++G(d,p) derpharmachemica.com |
| Piperine (P1) | - | - | - | DFT/B3LYP/6-31G(d) jocpr.com |
| Piperanine (P2) | - | - | - | DFT/B3LYP/6-31G(d) jocpr.com |
Note: Specific FMO data for this compound is not available; this table provides context from related structures.
Theoretical calculations are crucial for elucidating complex reaction mechanisms by mapping the potential energy surface and calculating the activation energies (energy barriers) of transition states. researchgate.netacs.org This approach has been applied to understand reactions catalyzed by or involving piperidine.
For example, the mechanism of the piperidine-catalyzed Knoevenagel condensation has been investigated in detail using DFT calculations. acs.orgacs.org These studies identified the free energy profile, including the transition states for key steps such as carbinolamine formation, iminium ion formation, nucleophilic attack by the enolate, and the final elimination of the piperidine catalyst. acs.org The calculations revealed that the formation of the iminium ion from a carbinolamine intermediate is the rate-determining step, with a calculated free energy barrier that agrees well with experimental kinetic data. acs.orgacs.org Similarly, computational studies of Nucleophilic Aromatic Substitution (SNAr) reactions involving piperidine as the nucleophile have been used to model reaction pathways and identify transition states and activation energies, showing how electron-withdrawing groups on the electrophile lower the energy barrier for the nucleophilic attack. researchgate.netresearchgate.net These calculations provide an atomistic view of the electronic and structural changes that occur throughout a reaction. researchgate.net
Table 4: Calculated Free Energy Barriers (Activation Energies) for Steps in the Piperidine-Catalyzed Knoevenagel Condensation
| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) |
| Iminium Ion Formation | TS1b | 19.56 acs.org |
| Nucleophilic Attack of Enolate | TS2 | 20.6 acs.org |
| Elimination of Piperidine | TS3 | 21.6 acs.org |
Note: These calculations are for the reaction of benzaldehyde (B42025) and acetylacetone (B45752) catalyzed by piperidine in methanol.
Chemical Reactivity and Mechanistic Studies of 2 4 Methylpentyl Piperidine and Alkylpiperidines
Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen
The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity allows it to participate in a range of chemical transformations, including reactions with aromatic systems and various electrophiles.
Piperidines are effective nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aromatic rings. nih.gov The reaction generally proceeds through a two-step addition-elimination mechanism. whiterose.ac.uk In this process, the piperidine nitrogen attacks an electrophilic aromatic carbon, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of strong electron-withdrawing groups (such as nitro groups) ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. nih.govnih.gov
The rate of SNAr reactions with piperidine can be influenced by the leaving group on the aromatic ring. A common reactivity order, known as the "element effect," is F > Cl ≈ Br > I, which suggests that the initial nucleophilic attack is the rate-determining step. researchgate.net However, in certain cases, such as the reaction of piperidine with 2-substituted N-methylpyridinium ions, a different leaving group order is observed, and the reaction kinetics can be second-order with respect to piperidine. researchgate.netnih.gov This indicates a more complex mechanism where a second molecule of piperidine may act as a base to deprotonate the addition intermediate, making this deprotonation the rate-controlling step. researchgate.net
Computational studies on the SNAr reaction between piperidine and dinitropyridine derivatives have shown that the electron-withdrawing nitro groups significantly stabilize the transition state, thereby lowering the energy barrier for the nucleophilic attack by the piperidine. nih.gov The reaction follows a bimolecular pathway, initiated by the formation of a stable complex between the piperidine and the pyridine (B92270) derivative. nih.gov
The nucleophilic nitrogen of piperidines readily reacts with a wide array of electrophiles. These reactions include alkylation, acylation, and addition to carbonyl compounds, among others. The steric environment around the nitrogen's lone pair influences its reactivity. Compared to acyclic secondary amines like diethylamine, the carbon substituents in the piperidine ring are held back, resulting in reduced steric hindrance and enhanced nucleophilicity. nih.gov
The alkylation of piperidines, for instance, involves the attack of the nitrogen on an alkyl halide or other alkylating agent, forming a quaternary ammonium (B1175870) salt or, after deprotonation, an N-alkylated piperidine. This is a fundamental transformation for introducing various functional groups onto the nitrogen atom. nih.gov The reaction of piperidines with carbonyl electrophiles, such as aldehydes and ketones, typically leads to the formation of enamines. These enamines are themselves useful synthetic intermediates, capable of acting as nucleophiles in subsequent reactions like the Stork enamine alkylation. wikipedia.org
Recent research has also explored the palladium-catalyzed C-N cross-coupling of piperidines with (hetero)aromatic bromides, highlighting the ongoing development of methods to form C-N bonds using piperidine nucleophiles under mild conditions. acs.org
Reactivity at the Alpha-Carbon Positions (C2/C6)
While the nitrogen atom is the primary site of nucleophilic reactivity, the adjacent alpha-carbons (C2 and C6) can be rendered nucleophilic through deprotonation, especially when the nitrogen is protected with a suitable activating group.
Direct deprotonation of the α-C-H bonds in simple N-alkyl piperidines is challenging due to the low acidity of these protons. However, the introduction of an N-tert-butoxycarbonyl (N-Boc) group significantly enhances the acidity of the adjacent protons. This allows for regioselective deprotonation at the C2 or C6 position using strong organolithium bases like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). whiterose.ac.ukresearchgate.net This process generates a dipole-stabilized α-lithio carbanion, which is a powerful nucleophile. whiterose.ac.ukacs.org
The N-Boc group is crucial for this transformation as it is resistant to nucleophilic attack and effectively directs the lithiation to the adjacent carbon. whiterose.ac.uk The resulting organolithium species is configurationally stable under the reaction conditions, which is important for stereoselective synthesis. nih.govwhiterose.ac.uk Kinetic resolution of racemic N-Boc-2-arylpiperidines has been achieved through enantioselective deprotonation using a chiral base system (n-BuLi and sparteine), further demonstrating the utility of this chemistry. whiterose.ac.uk
Once the α-lithiated piperidine intermediate is generated, it can be "trapped" by a wide variety of electrophiles, leading to the formation of α-substituted piperidines. researchgate.netnih.govacs.org This lithiation-trapping sequence is a versatile method for C-C and C-heteroatom bond formation at the C2 position.
A diverse range of electrophiles have been successfully employed in these trapping reactions, as summarized in the table below. whiterose.ac.uknih.govwhiterose.ac.uk
| Electrophile Category | Specific Electrophile Example | Product Type | Reference(s) |
| Carbonyl Compounds | Benzaldehyde (B42025) | α-Hydroxyalkyl piperidine | whiterose.ac.uknih.gov |
| N-Benzyl piperidinone | α-(Hydroxy-piperidyl) piperidine | nih.gov | |
| Phenyl Weinreb amide | α-Acyl piperidine | nih.gov | |
| Alkyl Halides | Methyl iodide, Allyl bromide | α-Alkyl piperidine | whiterose.ac.uk |
| Silyl and Stannyl Halides | Me₃SiCl, Bu₃SnCl | α-Silyl/Stannyl piperidine | whiterose.ac.ukwhiterose.ac.uk |
| Other | CO₂, Dimethyl sulfate | α-Carboxy/Methyl piperidine | whiterose.ac.uknih.gov |
The reaction of the lithiated intermediate with electrophiles like methyl chloroformate yields the corresponding ester, while reaction with alkyl halides introduces new alkyl substituents. whiterose.ac.uk This methodology has been extended to transmetalation-Negishi coupling reactions, where the lithiated intermediate is converted to an organozinc species that can participate in palladium-catalyzed cross-coupling with aryl halides. researchgate.netnih.gov This two-step sequence provides a powerful route to α-arylated piperidines. researchgate.net
Stability and Stereochemical Integrity under Reaction Conditions
The stereochemical outcome of reactions involving 2-alkylpiperidines is heavily influenced by the conformational preferences of the six-membered ring. The piperidine ring typically adopts a chair conformation to minimize torsional strain. nih.gov For a 2-substituted piperidine like 2-(4-methylpentyl)piperidine, the bulky alkyl group will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov
The nature of the substituent on the nitrogen atom plays a critical role in determining the conformational equilibrium. nih.gov For N-alkyl piperidines, the equatorial conformer is generally favored. nih.gov However, for N-acyl piperidines, allylic strain (A1,3 strain) between the N-acyl group and an equatorial C2-substituent can destabilize this conformation, potentially favoring a conformer where the C2-substituent is axial. nih.govnih.gov This conformational switching can be strategically used in synthesis. nih.gov
Mechanistic Insights into Catalytic Transformations Involving Piperidines
The piperidine moiety, particularly in substituted forms like 2-alkylpiperidines, is a cornerstone in various catalytic transformations. Its basic nitrogen atom and chiral potential when substituted make it a versatile component in both organocatalysis and metal-catalyzed reactions. Mechanistic studies, combining experimental kinetics with theoretical calculations, have been crucial in elucidating the precise role of the piperidine ring in facilitating chemical reactions, moving beyond simple base catalysis to more complex and nuanced modes of activation.
A prominent area where piperidines act as catalysts is in aminocatalysis, particularly in reactions like the Knoevenagel condensation. researchgate.netacs.org Theoretical and experimental studies on the piperidine-catalyzed reaction between an aldehyde (e.g., benzaldehyde) and an active methylene (B1212753) compound (e.g., acetylacetone) have provided a detailed free energy profile of the entire catalytic cycle. acs.orgnih.govacs.org The mechanism is not a simple base-catalyzed process but involves the formation of key intermediates, including a carbinolamine, an iminium ion, and an enolate. acs.org
One of the key insights from these studies is that the catalytic effect of piperidine is not primarily the activation of the aldehyde electrophile, but rather facilitating the final elimination step. acs.orgacs.org Computational studies have been instrumental in mapping the transition states and intermediates along the reaction coordinate.
| Step | Transition State | Description | Calculated Free Energy Barrier (kcal/mol) |
| Iminium Ion Formation | |||
| 1 | TS1a | Direct attack of piperidine on benzaldehyde | 30.6 |
| 2 | - | Decomposition of carbinolamine to iminium ion | (Rate-determining step) |
| C-C Bond Formation | TS2 | Attack of the enolate on the iminium ion | 13.7 |
| Catalyst Regeneration | TS3 | Elimination of piperidine from the adduct | 21.6 |
| This table presents calculated free energy barriers for key steps in the piperidine-catalyzed Knoevenagel condensation between benzaldehyde and acetylacetone (B45752) in methanol. Data sourced from theoretical calculations. acs.org |
Beyond organocatalysis, piperidines and their derivatives are integral to metal-catalyzed reactions, often serving as ligands or being the target of synthesis through catalytic means. Mechanistic studies of copper-catalyzed intramolecular C-H amination to form piperidines reveal complex catalytic cycles involving different oxidation states of the metal. nih.govacs.org In these transformations, a copper(I) precatalyst undergoes oxidation to a copper(II) species during the reaction. acs.orgresearchgate.net The reaction pathway involves the formation of copper-fluoride intermediates when using N-fluoro amide substrates. researchgate.net The nature of the substituents on the ligands coordinating the copper catalyst can significantly influence reaction efficiency, suggesting that electronic and steric effects play a crucial role in the catalytic cycle. nih.gov
Similarly, cobalt-catalyzed radical cyclization provides another pathway for piperidine synthesis, proceeding through cobalt(III)-carbene radical intermediates. dntb.gov.ua Density Functional Theory (DFT) studies of these reactions have helped to elucidate the preferred mechanistic pathways. dntb.gov.ua For example, calculations have shown that the formation of linear alkene side products is not due to a simple 1,2-hydrogen-atom transfer, but rather a competitive 1,5-hydrogen-atom transfer from a benzyl (B1604629) radical intermediate, which is also the precursor to the desired piperidine ring via radical-rebound ring closure. dntb.gov.ua These computational insights are critical for understanding product distribution and optimizing reaction conditions for the selective formation of substituted piperidines.
The involvement of piperidine structures in asymmetric catalysis is another area of intense mechanistic investigation. For instance, rhodium(I)-catalyzed [2+2+2] cycloadditions are employed for the asymmetric synthesis of polysubstituted piperidines. dntb.gov.ua These reactions rely on chiral ligands to induce enantioselectivity, and understanding the interaction between the metal center, the chiral ligand, and the substrates throughout the catalytic cycle is key to developing more efficient and selective catalysts.
Advanced Analytical Characterization Techniques for 2 4 Methylpentyl Piperidine
Spectroscopic Methodologies
Spectroscopic techniques provide detailed information regarding the molecular framework, functional groups, and electronic properties of 2-(4-Methylpentyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is the most powerful tool for the structural analysis of this compound in solution. It provides precise information about the carbon-hydrogen framework and the chemical environment of the nitrogen atom.
¹H NMR Spectroscopy
Proton NMR provides data on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹H NMR spectrum of this compound has been reported in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. illinois.edu The chemical shifts (δ) are reported in parts per million (ppm).
The signals corresponding to the protons on the piperidine (B6355638) ring and the 4-methylpentyl side chain are distinct. For example, the proton on the carbon bearing the nitrogen (C2) and the protons on the nitrogen-adjacent carbon of the ring (C6) appear in characteristic regions of the spectrum. illinois.edu
Interactive Data Table: ¹H NMR Spectral Data for this compound illinois.edu (Note: Data recorded in CDCl₃ at 500 MHz. Multiplicity is abbreviated as ddt: doublet of doublet of triplets, td: triplet of doublets, m: multiplet, d: doublet.)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Proton Assignment (Tentative) |
|---|---|---|---|
| 3.05 | ddt | 12.0, 4.1, 2.1 | Piperidine Ring Proton (H-6eq) |
| 2.61 | td | 11.7, 2.7 | Piperidine Ring Proton (H-6ax) |
| 2.47-2.36 | m | - | Piperidine Ring Proton (H-2) |
| 1.81-1.72 | m | - | Piperidine and Side Chain Protons |
| 1.69-1.46 | m | - | |
| 1.46-1.22 | m | - | |
| 1.21-1.11 | m | - | |
| 1.10-0.98 | m | - | |
| 0.86 | d | 6.6 | Side Chain Methyl Protons (-CH(CH₃)₂) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. For this compound, ten distinct carbon signals are observed, consistent with its molecular structure. illinois.edu The spectrum was recorded in CDCl₃ at 126 MHz. illinois.edu
Interactive Data Table: ¹³C NMR Spectral Data for this compound illinois.edu (Note: Data recorded in CDCl₃ at 126 MHz.)
| Chemical Shift (δ, ppm) | Carbon Assignment (Tentative) |
|---|---|
| 57.10 | Piperidine C-2 |
| 47.43 | Piperidine C-6 |
| 39.32 | Side Chain CH₂ |
| 37.93 | Side Chain CH₂ |
| 33.18 | Piperidine CH₂ |
| 28.06 | Side Chain CH |
| 26.83 | Piperidine CH₂ |
| 25.09 | Piperidine CH₂ |
| 23.81 | Side Chain CH₂ |
| 22.76 | Side Chain CH₃ |
¹⁵N NMR Spectroscopy
Nitrogen-15 NMR spectroscopy is a valuable technique for directly probing the electronic environment of the nitrogen atom in the piperidine ring. There are two NMR-active nitrogen isotopes, ¹⁴N and ¹⁵N, but ¹⁵N is generally preferred for high-resolution NMR due to its spin I=1/2, which results in sharp signals. huji.ac.il However, the ¹⁵N nucleus suffers from very low natural abundance (0.37%) and a negative gyromagnetic ratio, leading to low sensitivity. huji.ac.il
Direct ¹⁵N NMR experiments on compounds like this compound at natural abundance are often impractical due to the long acquisition times required. huji.ac.il Therefore, ¹⁵N chemical shifts are more commonly determined indirectly using two-dimensional heteronuclear correlation techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which detects correlations between ¹⁵N and nearby protons. researchgate.net For piperidine derivatives, the ¹⁵N chemical shift provides insight into factors like protonation state and substituent effects.
The piperidine ring typically exists in a chair conformation to minimize angular and torsional strain. For a 2-substituted piperidine, the substituent can adopt either an axial or an equatorial position. The thermodynamically more stable conformation is generally the one where the bulky 2-(4-methylpentyl) group occupies the equatorial position, which minimizes sterically unfavorable 1,3-diaxial interactions with the axial protons at the C-4 and C-6 positions. researchgate.net
The conformation can be assigned by analyzing ¹H NMR data. The chemical shift of the proton at C-2 (the carbon bearing the substituent) is diagnostic. An axial proton typically resonates at a higher field (lower ppm) than an equatorial proton in a similar environment. Furthermore, the width and multiplicity of the signal for the C-2 proton, which is influenced by its coupling to neighboring protons, can indicate its orientation. researchgate.netasianpubs.org The equilibrium between the two chair conformers can be studied using variable-temperature NMR experiments. nih.gov
Spin-spin coupling constants (J-values), measured in Hertz (Hz), provide crucial information about the dihedral angles between adjacent protons and thus the stereochemistry of the molecule. libretexts.org The magnitude of the three-bond coupling constant (³J) is described by the Karplus equation, which relates J to the dihedral angle.
In the context of the piperidine chair conformation:
Large coupling constants (³J ≈ 10-13 Hz) are characteristic of an anti-periplanar relationship, which occurs between two axial protons (axial-axial coupling, Jaa). libretexts.org
Small coupling constants (³J ≈ 2-5 Hz) are observed for syn-clinal relationships, which occur between an axial and an equatorial proton (axial-equatorial coupling, Jae) or between two equatorial protons (equatorial-equatorial coupling, Jee). libretexts.org
The reported ¹H NMR data for this compound includes signals with large coupling constants, such as the triplet of doublets at 2.61 ppm with J = 11.7 and 2.7 Hz. illinois.edu The 11.7 Hz value is indicative of a trans-diaxial coupling, supporting the chair conformation. illinois.eduoregonstate.edu Detailed analysis of all coupling constants allows for the complete assignment of the relative stereochemistry of the protons on the piperidine ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum for this compound was obtained using Attenuated Total Reflectance (ATR). illinois.edu
Key vibrational frequencies confirm the presence of the secondary amine and the aliphatic side chain.
Interactive Data Table: Key IR Absorption Bands for this compound illinois.edu
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3124 | N-H Stretch (secondary amine) |
| 2927, 2856 | C-H Stretch (aliphatic CH₂, CH₃) |
| 1467, 1427 | C-H Bend (CH₂, CH₃) |
| 1385 | C-H Bend (gem-dimethyl group) |
| 1130 | C-N Stretch |
The spectrum shows a characteristic N-H stretching vibration around 3124 cm⁻¹. illinois.edu Strong bands at 2927 and 2856 cm⁻¹ are assigned to the C-H stretching of the numerous methylene (B1212753) and methyl groups in the molecule. illinois.edu The C-N stretching vibration is typically observed in the 1250-1020 cm⁻¹ region. illinois.edu
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive ion mode provides a highly accurate mass measurement. For this compound, the protonated molecule [M+H]⁺ is observed. illinois.edu This technique confirms the elemental composition of the compound.
Data Table: HRMS Data for this compound illinois.edu
| Ion | Elemental Formula | Calculated m/z | Found m/z | Ionization Method |
|---|---|---|---|---|
| [M+H]⁺ | C₁₁H₂₄N | 170.1909 | 170.1906 | ESI-TOF |
The excellent agreement between the calculated and found m/z values confirms the molecular formula C₁₁H₂₃N. illinois.edu The fragmentation pattern under Electron Ionization (EI) would be expected to show characteristic losses, such as α-cleavage, which involves the cleavage of the bond between C2 and the 4-methylpentyl side chain, a common pathway for 2-alkylpiperidines.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a definitive analytical method used to determine the precise arrangement of atoms within a crystalline solid. libretexts.org This technique provides detailed three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. libretexts.orgmit.edu
To perform this analysis on this compound, the compound would first need to be crystallized. This often involves preparing a salt of the compound (e.g., a hydrochloride or hydrobromide salt) to promote the formation of high-quality, single crystals suitable for diffraction. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. libretexts.org The crystal lattice diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector. mit.edu
By analyzing the positions and intensities of the spots in the diffraction pattern, a three-dimensional electron density map of the molecule can be calculated. From this map, the positions of individual atoms are determined, revealing the exact molecular structure. For this compound, this would confirm the connectivity of the atoms, the chair conformation of the piperidine ring, the orientation of the 4-methylpentyl substituent (equatorial or axial), and, crucially, the absolute stereochemistry (R or S) at the C2 chiral center. The results of such an analysis are often presented as tables of atomic coordinates, bond lengths, and bond angles, along with graphical representations of the molecule. nih.gov
| Stage | Description | Expected Outcome for this compound | Reference |
|---|---|---|---|
| Crystallization | Growing a high-quality single crystal of the compound or a suitable salt. | An ordered, periodic solid lattice. | libretexts.org |
| Data Collection | Irradiating the crystal with X-rays and recording the resulting diffraction pattern as the crystal is rotated. | A dataset of diffraction spot intensities and positions. | libretexts.orgmit.edu |
| Structure Solution | Using mathematical methods (e.g., Fourier transforms) to convert the diffraction pattern into an electron density map. | An initial model of the molecular structure. | libretexts.org |
| Structure Refinement | Optimizing the atomic positions of the model to best fit the experimental diffraction data. | A precise 3D model with accurate bond lengths, angles, and absolute configuration. | nih.gov |
Chromatographic Separations for Purity and Isomer Analysis
Chromatographic techniques are fundamental for assessing the chemical purity of this compound and for separating it from various isomers. Purity is a critical parameter, as impurities can affect the compound's properties and activity. Isomers (compounds with the same formula but different structures) are common byproducts in synthesis and must be identified and quantified.
Purity Analysis High-Performance Liquid Chromatography (HPLC) with UV or MS detection is a standard method for purity assessment. mdpi.com A sample of this compound would be analyzed under specific conditions (column, mobile phase) designed to separate it from any starting materials, reagents, or byproducts. The purity is typically determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. mdpi.com
Isomer Analysis Chromatography is essential for separating different types of isomers of this compound:
Constitutional Isomers: These isomers have the same molecular formula but different atomic connectivity, such as 3-(4-methylpentyl)piperidine (B13212631) or 2-(3-methylpentyl)piperidine. These can typically be separated using standard chromatographic techniques like HPLC or Gas Chromatography (GC), as their different structures lead to different physical properties and interactions with the stationary phase. nih.gov
Stereoisomers: As a chiral molecule, this compound exists as enantiomers ((R) and (S) forms). As discussed under SFC-MS, specialized chiral chromatography (either SFC or HPLC with a chiral stationary phase) is required to separate these isomers. chromatographyonline.com If additional chiral centers were present, the technique would also be used to separate diastereomers.
Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is another powerful technique for purity and isomer analysis, particularly for relatively volatile compounds. nih.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The resulting peaks can be identified by their retention times and their mass spectra. nih.gov
| Technique | Primary Application | Separation Principle | Reference |
|---|---|---|---|
| HPLC (Reversed-Phase) | Purity assessment, separation of constitutional isomers. | Separation based on polarity differences. | mdpi.com |
| GC-MS | Purity assessment, separation of volatile constitutional isomers. | Separation based on boiling point and polarity in the gas phase. | nih.gov |
| Chiral SFC/HPLC | Separation of enantiomers ((R) vs. (S)). | Differential interaction of enantiomers with a chiral stationary phase. | chromatographyonline.com |
Research Applications of 2 4 Methylpentyl Piperidine in Advanced Chemical Science
Role as Synthetic Intermediates and Building Blocks
The utility of 2-(4-Methylpentyl)piperidine as a synthetic intermediate stems from the reactivity of the piperidine (B6355638) ring and the stereochemical information embedded within its structure. The secondary amine provides a nucleophilic and basic site for further functionalization, while the substituted carbon framework can be elaborated into more complex structures.
Substituted piperidines are central to the synthesis of numerous alkaloids and pharmacologically active compounds. nih.gov The 2-alkylpiperidine motif, as seen in this compound, is a key structural element in many of these complex natural products. Synthetic chemists utilize such building blocks to construct intricate molecular frameworks through multi-step sequences. For instance, the piperidine core can be a starting point for creating bicyclic or polycyclic systems found in alkaloids like solenopsin, the fire ant toxin, or coniine from poison hemlock. wikipedia.org
The general strategy involves using the existing stereocenter at the 2-position to direct the stereochemistry of subsequent reactions, a process known as stereocontrol. This is crucial in pharmaceutical synthesis, where the specific three-dimensional arrangement of atoms (stereoisomerism) dictates biological activity. nih.gov By employing this compound as a chiral precursor, chemists can significantly shorten synthetic routes to enantiomerically pure target molecules, avoiding the need for costly and often inefficient chiral separation steps later in the synthesis. The synthesis of tetracyclic bis-piperidine alkaloids, for example, highlights the importance of the substituted piperidine core in building complex, bioactive molecules. mdpi.com
Beyond being a passive building block, the piperidine moiety is widely used as a reagent to facilitate chemical transformations. Piperidine itself is a common secondary amine base used in a variety of classic organic reactions, including the Knoevenagel condensation and the Michael addition. wikipedia.org Its derivatives, including this compound, can also serve these roles.
The steric bulk provided by the 4-methylpentyl group at the 2-position can influence the selectivity of reactions where it is used as a base or nucleophile. This steric hindrance can favor the formation of one product over another (regioselectivity or stereoselectivity). For example, in deprotonation reactions, a bulky base may selectively abstract a less sterically hindered proton. Furthermore, piperidine is famously used for the deprotection of Fmoc-amino acids during solid-phase peptide synthesis, a critical process in the creation of synthetic peptides and proteins. wikipedia.org
Table 1: Selected Applications of Piperidine Scaffolds in Organic Synthesis
| Application Area | Specific Role | Example Reaction | Reference |
| Condensation Reactions | Base Catalyst | Knoevenagel Condensation | wikipedia.org |
| Conjugate Additions | Base Catalyst | Michael Addition | wikipedia.org |
| Protecting Group Removal | Reagent | Fmoc Deprotection in Peptide Synthesis | wikipedia.org |
| Enamine Formation | Reagent | Stork Enamine Alkylation | wikipedia.org |
Applications in Catalysis Research
In recent decades, the use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful field in chemistry. Piperidine derivatives are at the forefront of this research, and they also play a critical role as ligands in metal-based catalysis.
This compound, as a chiral secondary amine, is a prime candidate for use as an organocatalyst. Chiral amines are known to catalyze reactions by forming transient chiral enamines or iminium ions with carbonyl compounds, which then react with high enantioselectivity. nih.govresearchgate.net This approach allows for the creation of single-enantiomer products, which is of paramount importance in the pharmaceutical industry. The combination of a bio-catalyst (like a transaminase) with an organocatalyst has been shown to be effective in synthesizing 2-substituted piperidines. nih.gov
In the realm of metal catalysis, the nitrogen atom of the piperidine ring can act as a ligand, donating its lone pair of electrons to a metal center. nih.gov When a chiral piperidine derivative like this compound is used, it creates a chiral environment around the metal. This chiral metal complex can then catalyze reactions, such as hydrogenations or carbon-carbon bond formations, transferring its "handedness" to the product molecules with high fidelity. researchgate.net These metal-ligand systems combine the reactivity of a transition metal with the stereochemical control of a chiral organic ligand.
Table 2: Catalytic Roles of Piperidine Derivatives
| Catalysis Type | Mechanism of Action | Key Feature of Piperidine Derivative |
| Organocatalysis | Forms chiral enamines or iminium ions with substrates. | Chiral center induces asymmetry in the transition state. |
| Metal-Ligand Catalysis | Binds to a metal center to form a chiral catalyst complex. | Nitrogen lone pair coordinates to the metal; chiral scaffold directs stereochemistry. |
Development of Advanced Materials
The unique properties of the piperidine structure also lend themselves to applications in materials science, where they can be incorporated into larger macromolecular structures to impart specific functions.
Piperidine-containing compounds can be used as monomers or functional additives in the creation of polymers and other advanced materials. For example, the incorporation of piperidine moieties into a polymer backbone can influence its physical properties, such as its solubility, thermal stability, and mechanical strength. nih.gov
Furthermore, the basic nature of the piperidine nitrogen can be exploited to create materials with specific chemical functionalities. These materials can act as solid-supported bases or scavengers in chemical processes, simplifying purification. In another application, piperidine-containing polymers can be used in the development of bioactive films or drug delivery systems. nih.gov The piperidine group can interact with biological targets or modulate the release of a therapeutic agent. The 4-methylpentyl side chain of this compound adds a hydrophobic character, which could be utilized to control the material's interaction with aqueous environments or with lipid-based biological structures.
Hydrogen Storage Research
The search for safe and efficient hydrogen storage materials is a critical component of developing a hydrogen-based economy. Liquid Organic Hydrogen Carriers (LOHCs) are considered a promising solution, offering high hydrogen storage densities under ambient conditions. N-heterocyclic compounds, including piperidine derivatives, are advantageous due to their typically lower dehydrogenation enthalpies, which allows for hydrogen release at lower temperatures. mdpi.com
A more complex derivative, 2-[(n-methylcyclohexyl)methyl]piperidine (H₁₂-MBP), has been identified as a potential LOHC with a theoretical hydrogen storage capacity of 6.15 wt%. mdpi.comresearchgate.net This system is liquid at room temperature and has shown excellent reversibility over multiple hydrogenation-dehydrogenation cycles. researchgate.net Research on this compound has focused on optimizing catalysts, such as mesoporous Pd-Al₂O₃, to facilitate the release of hydrogen at lower temperatures, a key factor for practical applications. mdpi.com The thermodynamic properties of such systems are crucial, and studies have calculated the reaction enthalpies for various alkyl-substituted pyridines and quinolines to assess their feasibility as LOHCs. researchgate.netmdpi.com
Table 1: Properties of Piperidine-Related Liquid Organic Hydrogen Carriers (LOHCs)
| Compound/System | Hydrogen Storage Capacity (wt%) | Key Findings |
|---|---|---|
| 2-Methylpiperidine / 2-Methylpyridine | ~5.8% (Theoretical) | The 2-position methyl group enhances dehydrogenation thermodynamics and kinetics compared to other isomers. researchgate.net |
| 2-[(n-methylcyclohexyl)methyl]piperidine (H₁₂-MBP) | 6.15% | Liquid at room temperature; shows stable, reversible H₂ storage and release cycles. mdpi.comresearchgate.net |
Investigation of Biological Interactions at a Mechanistic Level (In Vitro Studies)
The piperidine scaffold is a common motif in pharmacologically active compounds and natural products. In vitro studies are essential for elucidating the mechanisms by which these molecules interact with biological targets such as enzymes and receptors.
Piperidine derivatives have been extensively studied as inhibitors of various enzymes, with research focusing on how structural modifications affect potency. Structure-activity relationship (SAR) studies are crucial for optimizing these inhibitors.
For example, a series of piperidine derivatives were investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for the survival of Mycobacterium tuberculosis. nih.gov SAR studies on this scaffold revealed that replacing a benzophenone moiety with various aryl groups, such as 2-naphthyl or 4-chlorophenyl, retained or improved inhibitory potency while reducing lipophilicity. nih.gov The position of substituents on these aryl rings was also critical; meta- and para-halogenated derivatives showed two- to fourfold improved inhibitory and antibacterial activity compared to the unsubstituted analog. nih.gov
In another study, chiral pyrimidinyl-piperazine carboxamides, which contain a piperidine-like ring, were evaluated as potent inhibitors of α-glucosidase, an enzyme targeted in type 2 diabetes treatment. researchgate.net A clear SAR was established, with compounds having an S-configuration at the chiral center being up to five times more active than their R-configuration counterparts. researchgate.net Kinetic studies revealed a competitive inhibition mechanism. researchgate.net Furthermore, piperidine derivatives have been synthesized and evaluated as inhibitors of farnesyl protein transferase (FPT), a target in cancer therapy. N-sulfonamido derivatives of certain piperidinyl benzo nih.govrsc.orgcyclohepta[1,2-b]pyridines were identified as dual inhibitors of both FPT and geranylgeranyltransferase type-I (GGPT-I). nih.gov
Table 2: Enzyme Inhibition by Various Piperidine Derivatives
| Piperidine Derivative Class | Target Enzyme | Key SAR Findings | IC₅₀ Range |
|---|---|---|---|
| 4-(Phenoxymethyl)piperidines | MenA (M. tuberculosis) | para- and meta-halogenated aryl groups improve activity. nih.gov | 13–22 µM |
| Chiral Pyrimidinyl-piperazine Carboxamides | α-Glucosidase | Compounds with S-configuration are significantly more potent than R-isomers. researchgate.net | 0.4–1.5 µM |
| N-Sulfonamido-piperidinyl benzocycloheptapyridines | Farnesyl Protein Transferase (FPT) | The N-sulfonamido group is critical for activity, in contrast to less active N-acyl derivatives. nih.gov | Not specified |
The interaction of piperidine-based ligands with protein receptors is fundamental to their pharmacological effects. The protonated nitrogen atom of the piperidine ring often plays a pivotal role, forming key electrostatic interactions with acidic amino acid residues in the receptor's binding pocket.
Piperidine derivatives have been identified as high-affinity ligands for sigma receptors (σ₁ and σ₂), which are implicated in various central nervous system disorders. nih.govnih.gov Radioligand binding assays have shown that the piperidine moiety is a critical structural feature for dual affinity at histamine H₃ and σ₁ receptors. unict.it In one study, a compound with a piperidine core (KSK68) showed high affinity for both receptors, whereas its piperazine analog was highly selective for the H₃ receptor. unict.it This difference is attributed to the protonation state and the ability of the protonated piperidine nitrogen to form a crucial salt bridge interaction with the glutamate residue (Glu172) in the σ₁ receptor binding site. nih.govunict.it The length of the alkyl chain connecting the piperidine ring to other parts of the molecule also influences affinity and selectivity. nih.gov
The binding of ligands to receptors is a thermodynamic process, and studies have explored how incremental changes to an alkyl chain, such as the 4-methylpentyl group, affect the thermodynamics of protein-ligand interactions. nih.gov Increasing the length of an alkyl chain can enhance binding affinity due to a more favorable binding enthalpy, which can dominate a less favorable binding entropy. nih.gov These interactions are driven by factors including hydrophobic effects and van der Waals forces. nih.gov
Table 3: Receptor Binding Affinities of Representative Piperidine-Based Ligands
| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Key Interaction Mechanism |
|---|---|---|---|
| Arylalkylsulfonyl piperidines | Sigma-1 (σ₁) | 0.96 nM | Optimal alkyl chain length (n=1) is crucial for high affinity. nih.gov |
| Piperidine-based biphenyls | Histamine H₃ / Sigma-1 | Dual affinity; piperidine nitrogen is key for σ₁ binding. unict.it | Kᵢ (H₃R) = 1.3 nM; Kᵢ (σ₁R) = 17.5 nM |
| Benzylpiperidine derivatives | Sigma-1 (σ₁) | 3.2 nM | Bidentate salt bridge with Glu172 and Asp126 residues. nih.gov |
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how ligands like this compound bind to their protein targets. These studies provide insights into binding conformations, interaction energies, and the specific amino acid residues involved in the interaction. researchgate.netimpactfactor.orgnanobioletters.com
Molecular docking studies on various piperidine derivatives have successfully elucidated their binding modes. For instance, docking of piperidine inhibitors into the active site of pancreatic lipase showed that their inhibitory activity was correlated with the formation of hydrogen bonds with residues such as Gly76, Phe77, and Asp79. mdpi.com Similarly, computational analysis of sigma receptor ligands revealed that high-affinity binding is stabilized by a π-cation interaction between the ionized piperidine nitrogen and a phenylalanine residue (Phe107), in addition to salt bridges with acidic residues. nih.gov
These computational models are also used to calculate binding affinities, often expressed as a binding energy score (e.g., in kcal/mol). nanobioletters.com For a series of α-glucosidase inhibitors, computational studies indicated that hydrophobic interactions were a key factor driving the high activity of the most potent compounds. researchgate.net By estimating the total binding free energy (ΔG_bind), which includes terms for van der Waals interactions, electrostatic interactions, and solvation energy, researchers can rank potential inhibitors and rationalize experimentally observed SARs. researchgate.net Such studies are invaluable for the rational design of new, more potent therapeutic agents based on the piperidine scaffold.
Table 4: Summary of Molecular Docking Studies on Piperidine Derivatives
| Ligand Class | Protein Target | Predicted Binding Energy | Key Interacting Residues Identified |
|---|---|---|---|
| Piperidine Derivatives | Pancreatic Lipase | -8.24 kcal/mol (for lead compound) | Gly76, Phe77, Asp79, His151 (Hydrogen Bonding). mdpi.com |
| Benzylpiperidine Derivatives | Sigma-1 Receptor | Not specified | Glu172, Asp126 (Salt Bridge); Phe107 (π-Cation Interaction). nih.gov |
| 4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | Not specified | Efficient interaction with the protease active site. nih.gov |
Future Research Directions for 2 4 Methylpentyl Piperidine in Academic Chemistry
Exploration of Novel Synthetic Methodologies
The synthesis of 2-alkylpiperidines has long been a subject of interest, with traditional methods often relying on the catalytic hydrogenation of corresponding substituted pyridines. For instance, 2-(4-Methylpentyl)piperidine can be synthesized by reacting 2-(4-methylpentyl)pyridine (B2413517) with hydrogen gas over a platinum dioxide catalyst. illinois.edu However, future research is directed towards more sophisticated and efficient strategies that offer greater control over stereochemistry and functional group tolerance.
Key areas for exploration include:
Asymmetric Synthesis: Developing new enantioselective methods is a primary goal. This includes the use of chiral catalysts or auxiliaries to produce specific enantiomers of this compound, which is crucial as different stereoisomers can have distinct biological activities. researchgate.net Approaches such as diastereoselective conjugate addition of homochiral lithium amides to unsaturated esters have shown promise for creating chiral 2-substituted-4-piperidones, which can be precursors to compounds like this compound. researchgate.net
Catalytic C-H Functionalization: Direct functionalization of the piperidine (B6355638) ring’s C-H bonds offers a more atom-economical route to complex derivatives, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors can enhance the safety, efficiency, and scalability of synthetic processes, including the hydrogenation of pyridines or cyclization reactions. organic-chemistry.org
Novel Cyclization Strategies: Research into new catalytic systems, such as those employing iridium or rhodium, can enable the cyclization of amino alcohols and other precursors under milder conditions. organic-chemistry.org The aza-Michael reaction, an atom-efficient method for forming C-N bonds, presents a powerful tool for constructing the piperidine ring system found in this compound. kcl.ac.uknih.gov
| Synthetic Method | Description | Potential Advantage | Reference |
| Catalytic Hydrogenation | Reduction of a substituted pyridine (B92270) (e.g., 2-(4-methylpentyl)pyridine) using H₂ gas and a metal catalyst. | Direct, often high-yielding for simple conversions. | illinois.edu |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to achieve enantiomerically pure products. | Access to specific stereoisomers. | researchgate.netacs.org |
| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated carbonyl compound to form the piperidine ring. | High atom economy and efficiency. | kcl.ac.uknih.gov |
| N-Heterocyclization | Iridium-catalyzed reaction of primary amines with diols to form cyclic amines. | Good to excellent yields for various ring sizes. | organic-chemistry.org |
Advanced Computational Approaches for Structure-Reactivity Correlations
Computational chemistry provides powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental work. Future research will increasingly rely on these in silico methods.
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the geometric and electronic structure of this compound and its reaction intermediates. rsc.org This allows for the prediction of reaction pathways, transition state energies, and spectroscopic properties, offering deep insight into structure-reactivity relationships. acs.org For example, theoretical calculations have been used to obtain the full free energy profile of piperidine-catalyzed reactions, clarifying the roles of intermediates like iminium and enolate ions. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound, including its conformational flexibility and its interactions with solvents or biological macromolecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By correlating computed molecular descriptors with experimentally determined properties, QSAR models can be developed to predict the activity of new derivatives, accelerating the discovery process. Computational studies on similar alkaloids have revealed that specific combinations of functional groups are responsible for biological activity. ejpmr.com
Development of New Analytical Techniques for Complex Characterization
As synthetic methods become more complex, advanced analytical techniques are required for the unambiguous characterization of products like this compound and its derivatives.
Chiral Chromatography: Given the importance of stereochemistry, the development of robust chiral High-Performance Liquid Chromatography (HPLC) methods is essential for separating and quantifying enantiomers. nih.gov For non-chromophoric compounds, pre-column derivatization techniques, where a UV-active tag is attached to the molecule, are a key strategy. nih.govgoogle.com Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a newer, highly sensitive method for chiral analysis. nih.gov
Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, complex structures demand more sophisticated techniques. Two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, are crucial for establishing the connectivity and detailed structural features of novel piperidine derivatives. mdpi.com
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is vital for confirming elemental composition. Techniques like electrospray ionization (ESI-MS) can be used to monitor reactions in real-time and identify transient intermediates. acs.org
| Analytical Technique | Purpose | Key Feature | Reference |
| Chiral HPLC/UPLC | Separation and quantification of enantiomers. | Crucial for stereoselective synthesis and activity studies. | nih.govnih.gov |
| 2D NMR (COSY, HMQC, HMBC) | Unambiguous structural elucidation of complex molecules. | Reveals homo- and heteronuclear correlations between atoms. | mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to confirm molecular formula. | High accuracy and resolution. | |
| Pressurized Sample Infusion ESI-MS | Real-time reaction monitoring. | Allows for the detection of reaction intermediates. | acs.org |
Uncovering Undiscovered Mechanistic Pathways
A deep understanding of how reactions proceed is fundamental to controlling their outcomes. Future research on this compound will involve elucidating the mechanisms of its formation and subsequent reactions.
Isotopic Labeling Studies: Experiments using isotopes (e.g., deuterium) can trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. Such studies have been used to distinguish between different mechanistic pathways in rhodium-catalyzed reactions to form piperidines. snnu.edu.cn
In Situ Spectroscopy: Applying techniques like NMR and IR spectroscopy during a reaction can allow for the direct observation of reactive intermediates, such as iminium ions or enamines, which are often implicated in piperidine synthesis. acs.org
Computational Mechanistic Studies: As mentioned, DFT and other computational methods can map out entire reaction energy landscapes, identifying the most likely mechanistic pathways and transition states, which can then be tested experimentally. acs.org Investigations into related systems have suggested that piperidine alkaloids can induce programmed cell death via specific mitochondrial pathways, an area ripe for further exploration. researchgate.net
Strategic Integration into Emerging Fields of Chemical Research
The unique structural and chemical properties of this compound and its analogues make them valuable building blocks for integration into cutting-edge areas of chemical science.
Medicinal Chemistry and Chemical Biology: The piperidine scaffold is a "privileged structure" in drug discovery. nih.gov Future work will involve using this compound as a starting point for creating libraries of novel compounds to be screened for biological activity against various diseases. nih.govresearchgate.net Its lipophilic side chain could be modified to fine-tune properties like membrane permeability. The synthesis of analogues of established drugs, such as the Alzheimer's drug Donepezil, demonstrates the utility of developing new piperidine building blocks. kcl.ac.uknih.gov
Sustainable Chemistry: There is a strong drive to develop greener synthetic processes. Research could focus on using biocatalysis (enzyme-catalyzed reactions) or earth-abundant metal catalysts for the synthesis of this compound, reducing waste and environmental impact. researchgate.net
Materials Science: Piperidine-containing polymers and materials could be explored for novel properties. The nitrogen atom can be functionalized to create materials with specific pH-responsive or metal-coordinating capabilities.
Q & A
Q. What are the optimized synthetic routes for 2-(4-Methylpentyl)piperidine, and how do reaction conditions influence yield?
- Methodology : The synthesis of piperidine derivatives typically involves alkylation or substitution reactions. For example, analogous compounds are synthesized via nucleophilic substitution in dichloromethane with sodium hydroxide as a base, achieving yields up to 80% under controlled temperature (20–25°C) . Reaction parameters like solvent polarity, base strength, and temperature must be optimized to avoid side reactions (e.g., over-alkylation).
- Critical Factors : Use inert atmospheres to prevent oxidation of intermediates and monitor reaction progress via TLC or HPLC .
Q. What chromatographic techniques are recommended for purifying this compound?
- Methodology : Flash column chromatography using silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (1:4 to 1:2) is effective for isolating piperidine derivatives. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution .
- Validation : Confirm purity (>95%) via NMR integration and GC-MS analysis .
Q. What spectroscopic methods are essential for structural characterization of this compound?
- Key Techniques :
- NMR : H NMR (400 MHz, CDCl) identifies methyl and piperidine protons (δ 1.2–1.6 ppm for aliphatic CH, δ 2.5–3.0 ppm for piperidine CH) .
- FT-IR : Peaks at 2800–3000 cm (C-H stretch) and 1450 cm (C-N vibration) confirm functional groups .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 184.2) validates molecular weight .
Q. What are the critical safety protocols when handling this compound?
- Precautions :
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound targeting CNS receptors?
- Methodology :
- Synthesize analogs with modified alkyl chains or substituents (e.g., methoxy, halogen) to assess binding affinity to serotonin (5-HT) or dopamine receptors .
- Use radioligand displacement assays (e.g., H-LSD for 5-HT) and molecular docking simulations (AutoDock Vina) to predict binding poses .
Q. How can discrepancies in reported physicochemical data (e.g., melting point, solubility) be resolved?
Q. What advanced analytical methods validate the compound’s stability under biological assay conditions?
Q. How does the compound’s stereochemistry influence its metabolic pathways?
- Strategy :
- Synthesize enantiomers via chiral resolution (Chiralpak IA column) and compare hepatic microsomal metabolism (CYP450 isoforms) using LC-MS/MS .
- Computational prediction: Use ADMET Predictor™ or SwissADME to identify metabolic hotspots (e.g., N-demethylation) .
Q. What strategies address solubility challenges in in vitro assays?
- Solutions :
- Use co-solvents (DMSO ≤1% v/v) or lipid-based nanocarriers to enhance aqueous solubility .
- Derivatization: Introduce hydroxyl or carboxyl groups to improve polarity .
Q. How can researchers resolve conflicting bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
